molecular formula C14H10Cl2O2 B7963887 Methyl 2-chloro-4-(4-chlorophenyl)benzoate

Methyl 2-chloro-4-(4-chlorophenyl)benzoate

Cat. No.: B7963887
M. Wt: 281.1 g/mol
InChI Key: SFUWJFICPMYHJI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(4-chlorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, substituted with chlorine atoms at the 2 and 4 positions of the benzene ring, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(4-chlorophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(4-chlorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-chloro-4-(4-chlorophenyl)benzoic acid is coupled with methyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(4-chlorophenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Methyl 2-chloro-4-(4-chlorophenyl)benzyl alcohol.

    Oxidation: 2-chloro-4-(4-chlorophenyl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(4-chlorophenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(4-chlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Methyl 2-chloro-4-(4-chlorophenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-chlorobenzoate: Lacks the additional chlorine and phenyl substituents, leading to different reactivity and applications.

    Methyl 2-chlorobenzoate: Similar structure but without the 4-chlorophenyl group, affecting its chemical properties and uses.

    Methyl 4-(4-chlorophenyl)benzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

methyl 2-chloro-4-(4-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUWJFICPMYHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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